EGFR-TK Inhibitory Activity of Antiproliferative Agent-49 vs. Gefitinib
Antiproliferative agent-49 inhibits EGFR-TK with an IC50 of 0.09 μM, which is 2.25-fold less potent than gefitinib (IC50 = 0.04 μM) but remains in the low nanomolar range, confirming its suitability as a research tool for EGFR-dependent studies [1].
| Evidence Dimension | EGFR-TK inhibition |
|---|---|
| Target Compound Data | IC50 = 0.09 μM |
| Comparator Or Baseline | Gefitinib: IC50 = 0.04 μM |
| Quantified Difference | 2.25-fold less potent than gefitinib |
| Conditions | In vitro EGFR-TK inhibition assay |
Why This Matters
This establishes Antiproliferative agent-49 as a validated, potent EGFR-TK inhibitor for research use, with a defined activity benchmark against a clinically relevant comparator.
- [1] Serag MI, et al. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Sci Rep. 2024 Mar 5;14(1):5474. View Source
